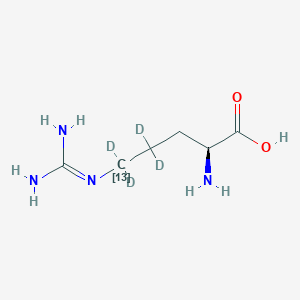
2-amino-3,3-dideuteriopentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3,3-dideuteriopentanedioic acid, also known as DL-Glutamic acid-3,3-d2, is a deuterated form of glutamic acid. This compound is characterized by the presence of two deuterium atoms replacing the hydrogen atoms at the 3rd position of the carbon chain. It has a molecular formula of C5H7D2NO4 and a molecular weight of 149.142 g/mol . The compound is primarily used in scientific research due to its unique isotopic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,3-dideuteriopentanedioic acid typically involves the deuteration of glutamic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-3,3-dideuteriopentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield keto acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-amino-3,3-dideuteriopentanedioic acid has several scientific research applications:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of amino acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 2-amino-3,3-dideuteriopentanedioic acid is primarily related to its role as a deuterated analog of glutamic acid. In biological systems, it can participate in the same metabolic pathways as glutamic acid but with altered kinetics due to the presence of deuterium atoms. This isotopic substitution can affect the rate of enzymatic reactions and the stability of intermediates, providing valuable insights into metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutamic Acid: The non-deuterated form of 2-amino-3,3-dideuteriopentanedioic acid.
2-amino-3,3,4,4-tetradeuteriopentanedioic acid: Another deuterated analog with four deuterium atoms.
2-amino-3,3-difluoropentanedioic acid: A fluorinated analog of glutamic acid.
Uniqueness
This compound is unique due to its specific isotopic substitution, which provides distinct advantages in isotopic labeling studies. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it a valuable tool in various research applications .
Propriétés
Formule moléculaire |
C5H9NO4 |
|---|---|
Poids moléculaire |
149.14 g/mol |
Nom IUPAC |
2-amino-3,3-dideuteriopentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i1D2 |
Clé InChI |
WHUUTDBJXJRKMK-DICFDUPASA-N |
SMILES isomérique |
[2H]C([2H])(CC(=O)O)C(C(=O)O)N |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


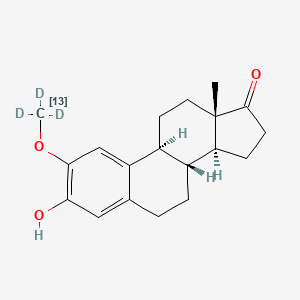



![(4aR,6R,7R,7aS)-6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione](/img/structure/B15088353.png)
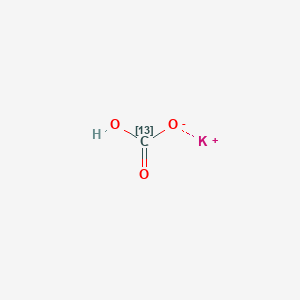
![4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide](/img/structure/B15088360.png)
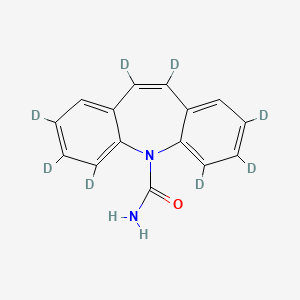
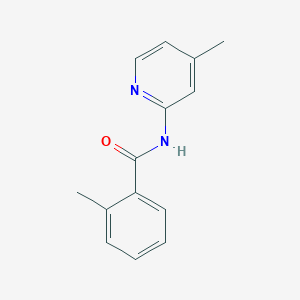
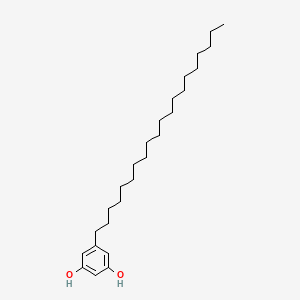
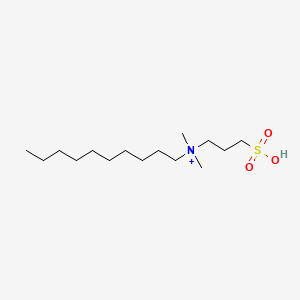
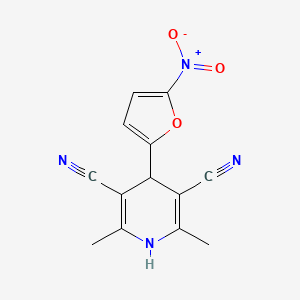
![(1S,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one;(1S,4S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one](/img/structure/B15088410.png)
